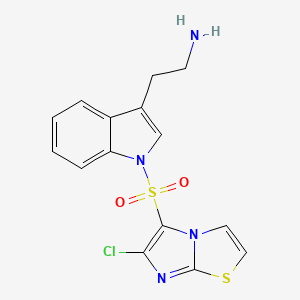
胸腺五肽
描述
Thymopentin, also known as TP5, is a synthetic pentapeptide that represents the active biologic site of the thymic hormone thymopoietin . It has been used as an immunomodulator in autoimmune and immunodeficiency disorders, and as adjuncts in the treatment of malignant disease .
Molecular Structure Analysis
Thymopentin and its alanine substitutions assumed distinct conformations when they bound to HLA-DR . The observation further showed that there was flexibility in how the peptide bound within the binding cleft .
Chemical Reactions Analysis
Thymopentin is a synthetic pentapeptide, representing the active biologic site of thymic hormone thymopoietin . It has been used as an immunomodulator in auto-immune and immunodeficiency disorders, and as adjuncts in the treatment of malignant disease .
Physical And Chemical Properties Analysis
Thymopentin has a molecular weight of 679.8 g/mol and a molecular formula of C30H49N9O9 . It has 11 hydrogen bond donor counts and 12 hydrogen bond acceptor counts .
科学研究应用
免疫调节特性
胸腺五肽 (TP5) 是一种免疫调节五肽 . 其免疫调节特性使其在因放射治疗和化疗导致免疫缺陷的恶性肿瘤患者中具有吸引力 .
增强化疗药物的细胞毒性
已发现 TP5 直接抑制结肠癌细胞 HCT116 的干性,从而增强了奥沙利铂 (OXA)(一种常见的化疗药物)的细胞毒性 . 这种作用显着提高了 HCT116 对 OXA 的敏感性 .
抑制癌干细胞干性
TP5 可以在培养的 HCT116 细胞中诱导癌干性降低,并显着降低与干性相关的信号,例如表面分子标记(CD133、CD44 和 CD24)和干性相关基因(ALDH1、SOX2、Oct-4 和 Nanog)的表达,导致 Wnt/β-catenin 信号通路发生改变 .
改善口服递送
胸腺五肽在消化系统中快速代谢和失活,这对全球科学家提出了重大挑战 . 假设 PEG 化的尼泊尔纳米载体可以提高 TP5 的理化稳定性,并增强其肠道通透性,以便口服给药 .
细胞摄取和转运机制
TP5-PEG-尼泊尔体被细胞的摄取依赖于主动内吞作用,表现出对时间、能量和浓度的依赖性 . 与溶液中的 TP5 相比,这有可能显着增强其细胞摄取 .
抗结核药物的临床疗效
已经研究了胸腺五肽与抗结核药物联合应用的临床疗效 . 但是,在搜索结果中没有找到有关此应用的更详细的信息。
作用机制
Target of Action
Thymopentin, also known as TP5, is a synthetic pentapeptide that mimics the active site of thymopoietin , a hormone produced by the thymus gland . The primary targets of Thymopentin are T-cells , which play a critical role in adaptive immunity .
Mode of Action
Thymopentin’s mode of action is rooted in its ability to modulate the immune system, particularly the T-cells . It promotes the differentiation of thymocytes and affects the function of mature T cells . This interaction with T cells results in changes that enhance the body’s immune response .
Biochemical Pathways
It has been suggested that thymopentin may have an impact on the wnt signaling pathway, which is a key pathway for cancer stem cell development .
Pharmacokinetics
These factors significantly impact the bioavailability of Thymopentin, resulting in the need for repeated injections and poor patient compliance . Recent studies have shown that the use of pegylated niosomal nanocarriers can improve the physicochemical stability of thymopentin and enhance its intestinal permeability for oral administration .
Result of Action
The result of Thymopentin’s action is the modulation of the immune system. It has been used in trials studying the treatment and prevention of HIV Infections and Hepatocellular Carcinoma . In the context of cancer, Thymopentin has been shown to directly inhibit the stemness of colon cancer cells HCT116, thereby enhancing the cytotoxicity of oxaliplatin (OXA) in HCT116 cells .
Action Environment
The action of Thymopentin can be influenced by various environmental factors. For instance, its rapid metabolism and inactivation in the digestive system pose significant challenges . The use of pegylated niosomal nanocarriers has been hypothesized to improve the stability of thymopentin and enhance its intestinal permeability, thereby potentially overcoming some of these challenges .
未来方向
属性
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFFKRAVBDQEG-YGQNSOCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N9O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046609 | |
| Record name | Thymopentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69558-55-0 | |
| Record name | THYMOPENTIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thymopentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TP-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does thymopentin interact with the immune system?
A1: While the precise mechanism of action remains under investigation, research suggests that thymopentin primarily modulates T-cell function. [] It appears to promote the differentiation and maturation of T lymphocytes, enhancing cellular immune responses. [] This is supported by studies showing thymopentin's ability to influence T-cell subpopulations, particularly increasing CD4+ T-cell counts and the CD4+/CD8+ ratio in various disease models and clinical settings. [, , , ]
Q2: What are the downstream effects of thymopentin's interaction with T cells?
A2: Thymopentin's modulation of T cells can lead to several downstream effects, including:
- Enhanced cytokine production: Studies indicate that thymopentin can increase the production of certain cytokines, like interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation and differentiation. [, ]
- Improved immune response to infections: Thymopentin has been explored for its potential to enhance immune responses against viral and bacterial infections, particularly in immunocompromised individuals. [, , , , ]
- Modulation of inflammatory responses: Some studies suggest that thymopentin may help regulate inflammatory responses by influencing the balance of pro-inflammatory and anti-inflammatory cytokines. [, ]
Q3: What is the molecular formula and weight of thymopentin?
A3: Thymopentin has a molecular formula of C28H49N9O7 and a molecular weight of 623.75 g/mol. [, ]
Q4: Is there any spectroscopic data available for thymopentin?
A4: Yes, spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) with ultraviolet detection at 222 nm have been successfully used to quantify thymopentin. [, ] Additionally, Mass Spectrometry (MS) has been employed for its identification and characterization. []
Q5: How stable is thymopentin under different storage conditions?
A5: Research demonstrates that thymopentin exhibits optimal stability when stored frozen. [, ] Refrigeration is also suitable for short-term storage. While thymopentin remains relatively stable at room temperature for short periods, prolonged exposure to higher temperatures (e.g., 60°C) may lead to degradation. []
Q6: What are some formulation strategies used to enhance thymopentin's stability, solubility, or bioavailability?
A6: Several formulation approaches have been explored, including:
- Lyophilization: Freeze-drying thymopentin with suitable excipients like mannitol has been shown to improve its stability and shelf life. [, ]
- Encapsulation in liposomes: Research suggests that encapsulating thymopentin in multivesicular liposomes can enhance its sustained release properties and improve its pharmacokinetic profile. []
- Development of nasal sprays: Formulating thymopentin into nasal sprays aims to provide a non-invasive alternative to injections, potentially enhancing patient compliance and bioavailability. [, ]
Q7: What animal models have been used to study the effects of thymopentin?
A7: Various animal models have been employed to investigate thymopentin's therapeutic potential, including:
- Murine cytomegalovirus (MCMV) infected newborn mice: This model is used to study thymopentin's ability to modulate immune responses to viral infections in neonatal settings. []
- Experimental allergic encephalomyelitis (EAE) in rats: This model helps investigate thymopentin's potential in treating autoimmune diseases like multiple sclerosis. []
- Dilated cardiomyopathy (DCM) in rats: This model allows researchers to explore thymopentin's effects on cardiac remodeling and function in heart failure. [, ]
Q8: Are there any clinical trials investigating the efficacy of thymopentin in human diseases?
A8: Yes, numerous clinical trials have been conducted to evaluate thymopentin's therapeutic potential in a variety of conditions. These include:
- HIV infection: Several trials have explored thymopentin's ability to delay disease progression in HIV-infected individuals, particularly in asymptomatic patients. [, , , ]
- Cancer: Clinical trials have investigated thymopentin as an adjunct to chemotherapy in various cancers, aiming to improve immune function and reduce treatment-related side effects. [, , , , ]
- Atopic dermatitis: Open-label and controlled trials have assessed the efficacy of thymopentin in managing severe atopic dermatitis, with some studies suggesting potential benefits in reducing disease severity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)
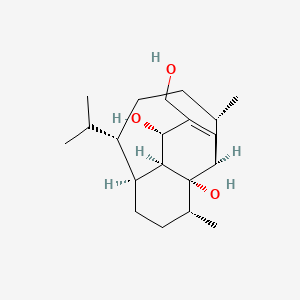

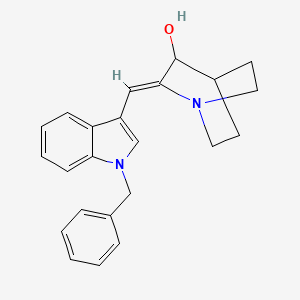
![1-[(4-Bromophenyl)methyl]indole-2,3-dione](/img/structure/B1683070.png)
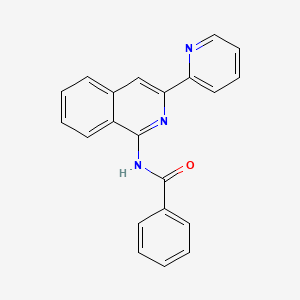
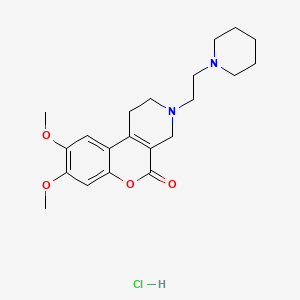
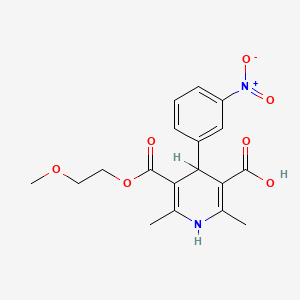
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]-2-fluorobenzamide](/img/structure/B1683077.png)
![(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole](/img/structure/B1683079.png)
![N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide](/img/structure/B1683080.png)
